

Cinnamosyn: A Technical Guide to a Novel Cytotoxic Peptide

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Compound of Interest

Compound Name: Cinnamosyn

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Abstract

Cinnamosyn is a novel, synthetically derived 10-mer N-cinnamoyl-containing peptide that has demonstrated cytotoxic activity against human cell lines.^{[1][2][3]} Its structure was bioinformatically predicted from a silent biosynthetic gene cluster (BGC) found in *Streptomyces* sp. col6.^[1] The synthesis and initial biological evaluation of **Cinnamosyn** were first reported in May 2024 in the journal *Organic Letters*.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of **Cinnamosyn**, based on the currently available scientific literature.

Chemical Structure and Properties

Cinnamosyn is a cyclic decapeptide with an N-terminal cinnamoyl group. The peptide sequence and the cinnamoyl moiety were predicted based on the analysis of the *cnn* gene cluster.^[1] The structure of the N-cinnamoyl group was predicted by comparing the biosynthetic cassette of the *cnn* cluster to that of the *atr* cluster.^[1]

Chemical Formula: C₇₃H₁₀₅N₁₅O₁₅ Molecular Weight: 1452.7 g/mol

Structural Details

The predicted amino acid sequence of the decapeptide is: Thr-Ser-Ala-Asp-Gly-Orn-Ser-Ala-Orn-Leu. The N-terminus (Threonine) is acylated with a 2-methylcinnamoyl group. An ester

linkage is formed between the C-terminus (Leucine) and the side chain of the N-terminal Threonine, creating a cyclic structure.[\[1\]](#)

Data Presentation

Biological Activity

Cinnamosyn has been screened for antimicrobial and cytotoxic activities. It did not show significant antimicrobial activity against the ESKAPE pathogens or *Candida albicans*.[\[1\]](#) However, it exhibited cytotoxicity against a panel of human cell lines.[\[1\]](#)

To evaluate the contribution of the cinnamoyl group to its cytotoxicity, a variant named **cinnamosyn-C6** was synthesized, where the cinnamic acid was replaced with hexanoic acid. [\[1\]](#) This variant showed reduced cytotoxicity, indicating the importance of the cinnamoyl moiety for the compound's biological activity.[\[1\]](#)

Table 1: Cytotoxicity of **Cinnamosyn** and **Cinnamosyn-C6**[\[1\]](#)

Cell Line	Compound	IC ₅₀ (μM)
HeLa	Cinnamosyn	7.0
Various other mammalian cell lines	Cinnamosyn	4 - 21
Healthy and mammalian cancer cell lines	Cinnamosyn-C6	Reduced cytotoxicity at 64 μg/mL

Table 2: Antimicrobial Activity of **Cinnamosyn**[\[1\]](#)

Microbial Strain	MIC (μg/mL)
E. coli (outer membrane-deficient)	8
ESKAPE pathogens & C. albicans	No significant activity

Experimental Protocols

Synthesis of Cinnamosyn

Cinnamosyn was synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).^[1]

Resin: 2-chlorotrityl resin.^[1]

General Steps:

- Chain Assembly: Standard Fmoc-amino acids were sequentially coupled to the resin. The coupling reagent used was HATU with DIPEA as the base. Fmoc deprotection was achieved using 20% piperidine in DMF.^[1]
- Ester Linkage Formation: The ester linkage between Thr1 and Leu10 was formed using Yamaguchi esterification conditions (BzCl, DIPEA, DMAP in DCM).^[1]
- Cleavage and Cyclization: The linear peptide was cleaved from the resin, and the cyclization was performed in solution.^[1]
- Purification: The final product was purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).^[1]
- Characterization: The structure of **Cinnamosyn** was confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Cytotoxicity Assay

The cytotoxicity of **Cinnamosyn** was evaluated against a panel of mammalian cell lines, including HeLa cells.^[1]

General Protocol (MTT Assay):

- Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of **Cinnamosyn** or the control compound.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

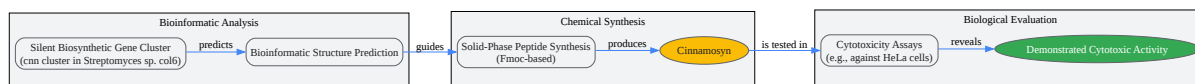
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

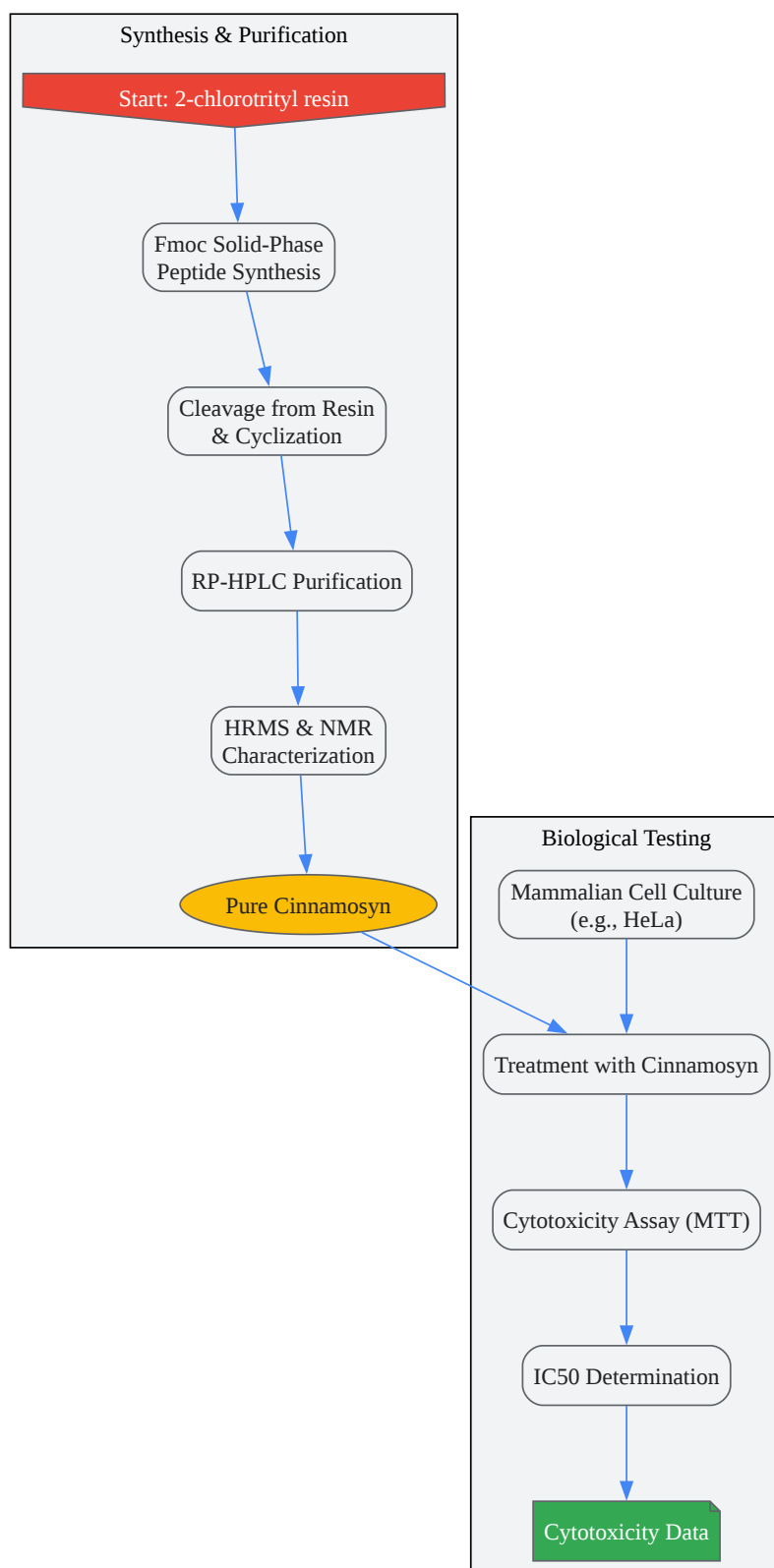
Signaling Pathways and Mechanism of Action

The initial publication on **Cinnamosyn** focuses on its discovery, synthesis, and primary biological screening.^[1] As of the current date, there is no published information regarding the specific signaling pathways affected by **Cinnamosyn** or its detailed mechanism of cytotoxic action. Further research is required to elucidate these aspects.

Visualizations

Logical Relationship of Cinnamosyn Discovery





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